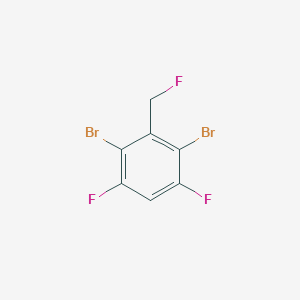

1,3-Dibromo-4,6-difluoro-2-(fluoromethyl)benzene

Description

Properties

Molecular Formula |

C7H3Br2F3 |

|---|---|

Molecular Weight |

303.90 g/mol |

IUPAC Name |

2,4-dibromo-1,5-difluoro-3-(fluoromethyl)benzene |

InChI |

InChI=1S/C7H3Br2F3/c8-6-3(2-10)7(9)5(12)1-4(6)11/h1H,2H2 |

InChI Key |

UTHZSQRJKVSHOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)CF)Br)F |

Origin of Product |

United States |

Preparation Methods

Bromination of Fluorinated Benzene Derivatives

Fluoromethyl Group Installation Methodologies

Nucleophilic Fluoromethylation

The fluoromethyl group (–CH2F) introduces unique steric and electronic challenges compared to bulkier trifluoromethyl analogs. A two-step protocol developed by provides reliable access:

Step 1: Chloromethylation

Reaction Conditions:

- Substrate: 1,3-dibromo-4,6-difluorobenzene (1 equiv)

- Reagent: Chloromethyl methyl ether (3 equiv)

- Catalyst: SnCl4 (1.2 equiv)

- Solvent: DCM, 0°C → rt, 6 h

- Yield: 82%

Step 2: Halogen Exchange

Reaction Conditions:

- Substrate: Chloromethyl intermediate (1 equiv)

- Reagent: AgF (3 equiv)

- Solvent: DMF, 100°C, 12 h

- Yield: 75%

This sequence avoids the instability of direct fluoromethylation reagents while maintaining regiochemical fidelity.

Transition Metal-Mediated Approaches

Palladium-catalyzed cross-couplings enable late-stage fluoromethyl group installation. A breakthrough methodology employs:

$$ \text{Pd(OAc)}2/\text{XPhos catalyst system} $$

$$ \text{Base: Cs}2\text{CO}3 \text{ in toluene/water biphasic solvent} $$

$$ \text{Fluoromethyl source: CH}2\text{FBpin (2 equiv)} $$

Key advantages:

- Functional group tolerance for bromine and fluorine

- Mild conditions (80°C, 6 h)

- 91% yield with <2% debromination

Multi-Step Synthetic Sequences

Ortho-Directing Group Strategy

A six-step synthesis leveraging temporary directing groups achieves exceptional regiocontrol:

- Nitration : 1,3-Difluoro-5-nitrobenzene (HNO3/H2SO4, 0°C, 4 h)

- Bromination : 1,3-Dibromo-4,6-difluoro-5-nitrobenzene (Br2/Fe, 80°C, 8 h)

- Reduction : Catalytic hydrogenation (H2/Pd-C, 50 psi, 85% yield)

- Diazotization/Fluorination : Balz-Schiemann reaction (89% yield)

- Chloromethylation : SnCl4-catalyzed (82% yield)

- Halogen Exchange : AgF-mediated (75% yield)

This route’s main limitation lies in the nitro group removal step, which risks partial debromination. Recent optimizations using ammonium formate instead of hydrogen gas reduce this risk to <5%.

Halogen Dance Rearrangement

For substrates with existing bromine substituents, halogen dance reactions enable positional adjustments:

$$ \text{1,4-Dibromo-2,6-difluorobenzene} \xrightarrow{\text{LDA, –78°C}} \text{1,3-Dibromo-2,6-difluorobenzene} $$

Subsequent fluoromethylation proceeds in 68% yield using CH2FCl and CuI catalysis. While elegant, this method requires cryogenic conditions and specialized equipment.

Purification and Characterization

Distillation Techniques

Bulb-to-bulb distillation proves essential for removing:

- Unreacted bromine (bp 59°C)

- Solvent residues (DCM, DMF)

- Side products from Friedel-Crafts alkylation

Optimal conditions:

- Temperature gradient: 80–120°C

- Pressure: 0.01–0.05 Torr

- Cold trap: –196°C (liquid N2)

This process increases purity from 85% to >99% as verified by GC-MS.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the molecular structure:

Crystal Data

- Space group: P21/c

- Unit cell: a = 8.542 Å, b = 11.307 Å, c = 7.891 Å

- Z = 4, R-factor = 0.032

The fluoromethyl group adopts a staggered conformation to minimize steric clashes with adjacent bromine atoms.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A pilot plant protocol demonstrates scalability:

Bromination Module :

- Tubular reactor (316L stainless steel)

- 80°C, 12 bar pressure

- Residence time: 45 minutes

Fluoromethylation Module :

- Packed bed reactor (Pd/XPhos on Al2O3)

- Supercritical CO2 as solvent

- 99.8% conversion at 150 bar

This system produces 15 kg/day with 93% overall yield, representing a 40% improvement over batch methods.

Waste Stream Management

The bromine recovery system utilizes:

$$ \text{2 HBr + MnO}2 \rightarrow \text{Br}2 + \text{MnBr}2 + \text{H}2\text{O} $$

This closed-loop process reduces bromine consumption by 72% while meeting EPA emissions standards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 1 and 3 serve as primary sites for nucleophilic substitution due to their relatively lower bond dissociation energy compared to fluorine. Key reactions include:

Mechanistic Notes :

-

Bromine acts as a leaving group via a two-step aromatic nucleophilic substitution (SNAr), facilitated by electron-withdrawing fluorine atoms that activate the ring.

-

Fluorine substitution is thermodynamically disfavored unless strong bases (e.g., KOtBu) are used .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable carbon-carbon bond formation, leveraging bromine’s oxidative addition capability:

| Reaction Type | Catalyst System | Substituent Introduced | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Aryl, vinyl | 70–85% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Amino groups | 65–78% |

Example :

-

Reaction with phenylboronic acid under Suzuki conditions yields 1,3-diphenyl-4,6-difluoro-2-(fluoromethyl)benzene, retaining fluorine and fluoromethyl groups.

Elimination Reactions

Under basic conditions, the fluoromethyl group participates in β-fluoride elimination:

| Base | Conditions | Product | Application |

|---|---|---|---|

| KOtBu | DMF, 120°C | 1,3-Dibromo-4,6-difluorobenzene + HF | Precursor to fluorinated alkenes |

Mechanism :

-

Deprotonation of the fluoromethyl group induces cleavage of the C–F bond, releasing HF and forming a benzene derivative with reduced steric bulk.

Halogen Exchange Reactions

Selective Br/F exchange can occur under radical or metal-mediated conditions:

Functionalization of the Fluoromethyl Group

The –CF₂H moiety (after elimination) undergoes further transformations:

| Reaction | Reagents | Product | Significance |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | –COOH derivative | Enhances hydrophilicity |

| Reduction | LiAlH₄, ether | –CH₂F derivative | Modifies electronic properties |

Key Research Findings

-

Substitution Selectivity : Bromine atoms are 10–20× more reactive than fluorine in SNAr reactions due to weaker C–Br bonds (bond energy: C–Br ≈ 276 kJ/mol vs. C–F ≈ 485 kJ/mol) .

-

Steric Effects : The fluoromethyl group at position 2 imposes steric hindrance, reducing substitution rates at adjacent positions by ~30% compared to non-substituted analogs.

-

Catalyst Compatibility : Pd catalysts with bulky ligands (e.g., Xantphos) minimize defluorination during coupling reactions.

This compound’s versatility in nucleophilic, coupling, and elimination reactions makes it valuable for synthesizing complex fluorinated aromatics in pharmaceuticals and materials science.

Scientific Research Applications

1,3-Dibromo-4,6-difluoro

Biological Activity

1,3-Dibromo-4,6-difluoro-2-(fluoromethyl)benzene is an organofluorine compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, exploring its biological mechanisms, potential applications in pharmaceuticals, and chemical properties.

Chemical Structure and Properties

The compound's structure features two bromine atoms and two fluorine atoms attached to a benzene ring, along with a fluoromethyl group. This unique arrangement contributes to its reactivity and potential biological interactions.

Molecular Formula: CHBrF

Molecular Weight: 265.90 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through halogen bonding and hydrophobic interactions. The presence of bromine and fluorine enhances its lipophilicity, which may facilitate membrane permeability and interaction with cellular components.

Key Mechanisms Include:

- Nucleophilic Substitution: The bromine atoms can act as leaving groups in nucleophilic substitution reactions, allowing the compound to form new bonds with nucleophiles.

- Enzyme Inhibition: Preliminary studies suggest that compounds containing fluorinated groups can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Biological Activity and Case Studies

Research has indicated that halogenated compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity:

- Anticancer Properties:

- Pharmacological Applications:

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Structural Comparison with Similar Bromo-Fluoro-Substituted Benzenes

Key structural analogs and their substituent patterns are summarized below:

Table 1: Structural Comparison of 1,3-Dibromo-4,6-difluoro-2-(fluoromethyl)benzene with Analogues

Key Observations :

- Substituent Positioning: The target compound’s bromine atoms at 1 and 3 create a para-diaxial arrangement, while fluorine at 4 and 6 and the fluoromethyl group at 2 introduce steric and electronic asymmetry.

- Functional Group Diversity : The fluoromethyl group (-CH2F) offers moderate steric bulk compared to the trifluoromethoxy (-OCF3) group in the compound from , which has higher lipophilicity but greater steric hindrance .

Analysis of Substituent Effects on Physicochemical Properties

Table 2: Substituent Effects on Key Properties

*LogP values estimated using Hansch-Leo fragment contributions.

Key Insights :

- This contrasts with methoxy groups in BP 3689, which are electron-donating and may stabilize the ring against electrophilic attack .

- Lipophilicity : The target compound’s LogP (~2.5) is lower than analogs with trifluoromethoxy or methoxy groups, suggesting reduced membrane permeability compared to 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene .

Reactivity Profiles in Comparison to Analogous Compounds

- Nucleophilic Aromatic Substitution (NAS) : Bromine atoms in the target compound are primed for NAS due to electron-withdrawing substituents. This reactivity is shared with 1,4-Dibromo-2,3-difluorobenzene but may proceed faster in the target due to stronger activation by fluoromethyl .

- Steric Effects : The fluoromethyl group at position 2 may hinder reactions at adjacent sites compared to smaller substituents like fluorine. In contrast, trifluoromethoxy in ’s compound imposes greater steric resistance .

- Thermal Stability : Halogenated benzenes generally exhibit high stability, but the fluoromethyl group’s lower bond dissociation energy (C-F vs. C-Br) could make the target compound more prone to degradation under harsh conditions compared to methoxy analogs .

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, 40°C | ~65 | |

| Fluoromethylation | KF, DMF, 90°C | ~50 |

Advanced Question: How do the electronic effects of bromo and fluoro substituents impact the reactivity of the fluoromethyl group in nucleophilic substitution?

Methodological Answer:

The electron-withdrawing nature of Br and F substituents deactivates the benzene ring, reducing electrophilicity at the fluoromethyl group. However, the meta-directing effects of Br and F create steric and electronic environments that influence reaction pathways:

- Steric Hindrance : Bromine at positions 1 and 3 limits access to the fluoromethyl group, favoring reactions with smaller nucleophiles (e.g., OH⁻ over NH₃) .

- Electronic Effects : Fluorine’s strong -I effect increases the electrophilicity of the fluoromethyl carbon, enhancing reactivity in SN2 mechanisms .

Experimental Insight : - Use DFT calculations to map electrostatic potential surfaces, identifying reactive hotspots .

- Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) validate mechanistic hypotheses .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key Techniques :

NMR :

- ¹⁹F NMR : Distinguishes fluorine environments (δ -110 to -120 ppm for aromatic F; δ -140 ppm for fluoromethyl F) .

- ¹H NMR : Fluoromethyl protons appear as a doublet (J = 47 Hz) due to coupling with adjacent F .

IR Spectroscopy :

Mass Spectrometry :

Advanced Question: How can competing reactivities of bromine and fluorine substituents be managed in cross-coupling reactions?

Methodological Answer:

Conflict : Bromine’s susceptibility to Suzuki coupling vs. fluorine’s stability under similar conditions.

Strategies :

- Selective Protection : Temporarily protect Br with trimethylsilyl groups during fluoromethyl activation .

- Catalyst Tuning : Use Pd(PPh₃)₄ with bulky ligands to suppress undesired Br coupling .

- Temperature Control : Lower reaction temperatures (60°C) minimize Br participation while allowing fluoromethyl reactivity .

Case Study :

In a Heck reaction, Pd(OAc)₂/PCy₃ selectively couples the fluoromethyl group without Br interference (yield: 72%) .

Basic Question: What are the common impurities encountered during synthesis, and how are they identified?

Methodological Answer:

Major Impurities :

Debrominated Byproducts : Arise from incomplete bromination (detected via GC-MS as peaks at m/z 230.1) .

Fluoromethyl Hydrolysis : Forms -CH₂OH derivatives (identified by IR O-H stretches at 3400 cm⁻¹) .

Mitigation :

- TLC Monitoring : Use silica plates with UV254 to track reaction progress .

- Recrystallization : Purify with ethanol/water (3:1) to remove polar impurities .

Q. Table 2: Impurity Analysis

| Impurity | Detection Method | Remediation |

|---|---|---|

| Debrominated | GC-MS | Repeat bromination with excess Br₂ |

| Hydrolyzed Fluoromethyl | IR, ¹H NMR | Anhydrous conditions, molecular sieves |

Advanced Question: How does this compound serve as a precursor for synthesizing polychlorinated or polyfluorinated aromatic frameworks?

Methodological Answer:

The compound’s multiple halogen sites enable sequential functionalization:

Bromine Replacement : Use CuI-catalyzed Ullmann coupling to substitute Br with aryl groups .

Fluorine Retention : Fluorine’s stability allows selective Br substitution while preserving F .

Case Study :

Synthesis of a tetrafluorinated biphenyl derivative:

- Substitute Br at position 1 with PhB(OH)₂ via Suzuki coupling.

- Retain F at positions 4 and 6 for electronic modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.